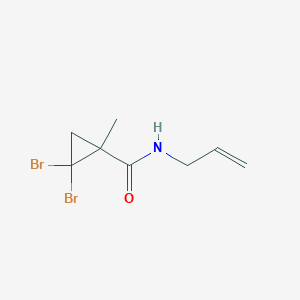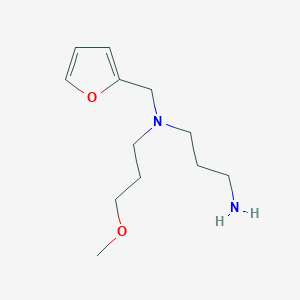
N,N-diallyl-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2,6-difluorobenzamide: is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom and two fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diallyl-2,6-difluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: N,N-diallyl-2,6-difluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to understand enzyme-substrate interactions and to develop new therapeutic agents.
Medicine: this compound is explored for its potential pharmacological properties. It is investigated for its ability to modulate biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also used in the development of new polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The allyl groups provide additional sites for interaction, making it a versatile compound in biochemical studies.
Comparaison Avec Des Composés Similaires
- N,N-diallyl-2,6-dichlorobenzamide
- N,N-diallyl-2,6-dibromobenzamide
- N,N-diallyl-2,6-dimethylbenzamide
Comparison:
- N,N-diallyl-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups.
- The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for certain applications.
- The compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and research.
Propriétés
IUPAC Name |
2,6-difluoro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO/c1-3-8-16(9-4-2)13(17)12-10(14)6-5-7-11(12)15/h3-7H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQNRPGHLITHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-difluoro-2-pyridinecarboxamide](/img/structure/B5079623.png)
![2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5079635.png)
![dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5079639.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5079645.png)

![5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079669.png)
![2-[(4-Anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5079692.png)

![4-(2-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5079718.png)

![8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline](/img/structure/B5079723.png)
![1-(3-acetylbenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5079730.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079734.png)
![4-[(4-nitrobenzoyl)oxy]benzoic acid](/img/structure/B5079739.png)
